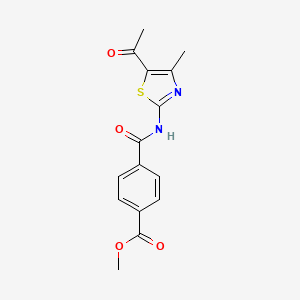![molecular formula C7H11N3O2 B2669780 Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate CAS No. 1367978-04-8](/img/structure/B2669780.png)
Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate, also known as MPA, is a synthetic compound that has gained significant attention in the field of scientific research. MPA is a derivative of pyrazole, a heterocyclic compound that has been extensively studied for its biological activities. MPA has been shown to have promising potential in various research areas, including drug discovery, cancer research, and neuroscience.
作用機序
The mechanism of action of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate can reduce inflammation and pain. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
実験室実験の利点と制限
Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has several advantages for lab experiments. It is a relatively simple and inexpensive compound to synthesize, making it accessible to researchers with limited resources. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to have a wide range of biological activities, making it a versatile compound for research. However, there are also limitations to the use of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate. One area of interest is the development of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate-based drugs for the treatment of cancer and other diseases. Researchers are also exploring the potential of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is interest in understanding the mechanism of action of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate and its effects on different cell types and physiological systems. Overall, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate holds great promise as a versatile and potent compound for scientific research.
合成法
The synthesis of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate involves the reaction of 1-methyl-4-pyrazolylamine with methyl 2-bromoacetate. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified by column chromatography to obtain pure Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate. The synthesis of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate is a relatively simple and straightforward process, making it an attractive compound for research.
科学的研究の応用
Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been extensively studied for its potential in drug discovery. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis.
特性
IUPAC Name |
methyl 2-[(1-methylpyrazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-5-6(3-9-10)8-4-7(11)12-2/h3,5,8H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNZTOCPGBEUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1-methyl-1H-pyrazol-4-yl)glycinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2669698.png)


![1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2669703.png)
![2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2669705.png)

![4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2669711.png)



![9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669717.png)


![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2669720.png)